molecular formula C8H6Br2O2 B138849 Methyl 2,4-dibromobenzoate CAS No. 54335-33-0

Methyl 2,4-dibromobenzoate

Cat. No. B138849
CAS RN: 54335-33-0
M. Wt: 293.94 g/mol
InChI Key: SBKBVWPHNYFFCV-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobenzoate is a chemical compound that is part of a broader class of compounds known as benzoates. These compounds are characterized by a benzene ring substituted with various functional groups, which in the case of methyl 2,4-dibromobenzoate, include bromine atoms and an ester group. While the provided papers do not directly discuss methyl 2,4-dibromobenzoate, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds.

Synthesis Analysis

The synthesis of related benzoate derivatives often involves multi-step reactions starting from substituted benzene or toluene derivatives. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification . Similarly, alkyl 4,5-dibromo-2-methylbenzoate derivatives were synthesized from dibromo-alkoxymethyl-methylbenzene using NBS as a radical initiator . These methods could potentially be adapted for the synthesis of methyl 2,4-dibromobenzoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, as seen in the studies of methyl 4-hydroxybenzoate and methyl 4-isonicotinamidobenzoate monohydrate . These analyses reveal the arrangement of atoms within the molecule and the intermolecular interactions that contribute to the crystal packing. For example, methyl 4-hydroxybenzoate molecules form a 3D framework via extensive hydrogen bonding . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of benzoate derivatives can be influenced by the substituents on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the molecule's ability to participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 2,4-dibromobenzoate, but they do discuss the reactivity of similar compounds. For example, the synthesis of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate involved reactions with different organic acids , indicating that the benzoate ester group is reactive and can be modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be predicted using computational methods such as Hartree Fock (HF) and Density Functional Theory (DFT) . These methods allow for the calculation of vibrational spectra, hyperpolarizability, and frontier molecular orbitals, which are indicative of the compound's stability, reactivity, and potential applications. For example, the lower band gap value in methyl 4-hydroxybenzoate suggests pharmaceutical activity . Similarly, the first hyperpolarizability reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate indicates the presence of non-linear optical properties .

Scientific Research Applications

1. Cosmetic and Personal-Care Product Preservative

Methyl 2,4-dibromobenzoate is closely related to methyl 4-hydroxybenzoate, commonly known as methyl paraben. Methyl paraben is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. The single crystal X-ray structure of methyl 4-hydroxybenzoate has been studied, demonstrating its molecular stability and effectiveness as a preservative in various products (Sharfalddin et al., 2020).

2. Environmental Degradation Studies

Research has explored the environmental degradation of related compounds, such as carbendazim (methyl-2-benzimidazole carbamate) and 2,4-dichlorophenoxyacetic acid, using microbial consortia. This is relevant for understanding the environmental impact and biodegradability of related chemical compounds, including methyl 2,4-dibromobenzoate (Nagase et al., 2006).

3. Applications in Energy Storage

Methyl 2,5-dibromobenzoate, a closely related compound, has been used in the synthesis of conductive polymers for lithium-ion batteries. These polymers show promising applications in improving the performance and capacity of battery electrodes, hinting at potential uses for methyl 2,4-dibromobenzoate in similar contexts (Wang et al., 2017).

4. Thermochemical Properties

The thermochemical properties of halogen-substituted benzoic acids, including methyl-substituted bromobenzoic acids and dibromobenzoic acids, have been studied. These insights are crucial for applications in material science and for assessing the environmental fate of chemicals (Zherikova & Verevkin, 2019).

5. Neuroprotective Potential

Studies on methyl 3,4-dihydroxybenzoate, a derivative of methyl benzoate, have revealed its neuroprotective effects against oxidative damage in cell models. This suggests potential biomedical applications for structurally similar compounds like methyl 2,4-dibromobenzoate (Cai et al., 2016).

Safety And Hazards

Methyl 2,4-dibromobenzoate is classified under GHS07 for safety. It is harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2,4-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKBVWPHNYFFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626620
Record name Methyl 2,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dibromobenzoate

CAS RN

54335-33-0
Record name Methyl 2,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dibromobenzoic acid (52.0 g, 176 mmol, 1.00 equiv, 95%) and sulfuric acid (20 mL) in methanol (400 mL) was stirred at 90° C. overnight. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with 500 mL of ethyl acetate and washed with 3×100 mL of H2O followed by 1×100 mL of NaHCO3 (aq., sat. Note: gas evolution occurs). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 45.0 g (78%) of methyl 2,4-dibromobenzoate as a yellow oil.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Yang, K Lin, L Huang, W Pan… - Beilstein Journal of …, 2016 - beilstein-journals.org
A rapid and efficient route has been developed for the synthesis of 9-methoxycarbonylindolo [3, 2-a] carbazole derivatives. The key steps in this approach involved an aromatic …
Number of citations: 13 www.beilstein-journals.org
W von E. Doering, AA Sayigh - Journal of the American Chemical …, 1954 - ACS Publications
The interesting report of Nozoe, et al., that 2, 4, 7-tribromotropone is rearranged by ammonia to a mixture of 2, 5-and 3, 5-dibromobenzamide is incorrect. It is shown by infrared analysis …
Number of citations: 9 pubs.acs.org
L Zhang, D Yang, Q Li, ZJ Li, WB Zhu, K Chang… - ACS …, 2023 - ACS Publications
Compounds MBZ-mPXZ, MBZ-2PXZ, MBZ-oPXZ, EBZ-PXZ, and TBZ-PXZ were conveniently synthesized, and they were found to exhibit TADF properties with lifetimes of 857, 575, 561, …
Number of citations: 0 pubs.acs.org
HG Rule, FR Smith - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
accounted for in this way. A summary of the more definite results is given in the table, two molecular proportions of the benzoic ester being used to one of the naphthoate except in No. 1, …
Number of citations: 15 pubs.rsc.org
S Kim - 2022 - search.proquest.com
Over the past decade, there have been significant advances in computer-aided drug design (CADD), and it has been widely used to improve target activity while maintaining desirable …
Number of citations: 0 search.proquest.com

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